molecular formula C18H20N2O4S2 B2637808 2-(3-(benzylsulfonyl)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide CAS No. 923386-68-9

2-(3-(benzylsulfonyl)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

Cat. No.: B2637808
CAS No.: 923386-68-9
M. Wt: 392.49
InChI Key: AIDDDBYJZBWOQI-UHFFFAOYSA-N
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Description

The compound 2-(3-(benzylsulfonyl)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide features a cyclopenta[b]thiophene core substituted at the 2-position with a benzylsulfonyl propanamido group and at the 3-position with a carboxamide moiety. While direct pharmacological data for this compound are unavailable in the provided evidence, its structural analogs—bearing variations in substituents—have demonstrated diverse biological activities, including antiviral (e.g., influenza polymerase inhibition ), antifungal/antibacterial , anticonvulsant , and anti-inflammatory properties .

Properties

IUPAC Name

2-(3-benzylsulfonylpropanoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4S2/c19-17(22)16-13-7-4-8-14(13)25-18(16)20-15(21)9-10-26(23,24)11-12-5-2-1-3-6-12/h1-3,5-6H,4,7-11H2,(H2,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIDDDBYJZBWOQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC(=C2C(=O)N)NC(=O)CCS(=O)(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(benzylsulfonyl)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Cyclopenta[b]thiophene Core: This can be achieved through a cyclization reaction involving a thiophene precursor and a suitable cyclizing agent under acidic or basic conditions.

    Introduction of the Benzylsulfonyl Group: The benzylsulfonyl group can be introduced via a sulfonylation reaction using benzylsulfonyl chloride and a base such as triethylamine.

    Amidation Reaction: The final step involves the formation of the amide bond through a coupling reaction between the carboxylic acid derivative of the cyclopenta[b]thiophene and 3-(benzylsulfonyl)propanamine using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scalability, as well as the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

2-(3-(Benzylsulfonyl)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced at the amide or sulfonyl groups using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic substitution reactions can occur at the thiophene ring, allowing for further functionalization with different substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Electrophiles such as halogens (Br2, Cl2), nitrating agents (HNO3)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced amides, alcohols

    Substitution: Halogenated thiophenes, nitrothiophenes

Scientific Research Applications

2-(3-(Benzylsulfonyl)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors due to its unique structural features.

    Biological Studies: The compound can be used in studies investigating the biological activity of thiophene derivatives, including their potential as anti-inflammatory, antimicrobial, or anticancer agents.

    Material Science: Its electronic properties make it a candidate for use in organic semiconductors, organic light-emitting diodes (OLEDs), and other electronic materials.

    Industrial Chemistry: It can serve as an intermediate in the synthesis of more complex molecules used in various industrial applications.

Mechanism of Action

The mechanism of action of 2-(3-(benzylsulfonyl)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The benzylsulfonyl group can enhance the compound’s binding affinity and specificity, while the thiophene core can interact with aromatic residues in the target protein.

Comparison with Similar Compounds

Structural Comparisons

The cyclopenta[b]thiophene scaffold is conserved across all analogs, but substituent variations at the 2-position critically influence electronic, steric, and solubility properties.

Table 1: Structural Features of Key Analogs
Compound Name (or Identifier) 2-Position Substituent Key Structural Differences vs. Target Compound Reference
Target Compound 3-(Benzylsulfonyl)propanamido Reference for comparison N/A
Compound 32 (Cardiff University) 2-Fluorobenzoyl Smaller substituent; lacks sulfonyl group
Compound 20 (Cardiff University) 2-Fluorobenzoyl (cycloheptathiophene) Expanded 7-membered ring system
Methyl 2-(3-phenylpropanamido)-... 3-Phenylpropanamido Replaces benzylsulfonyl with phenylpropanamido
Ethyl 2-(3-phenylthioureido)-... Phenylthioureido Thiourea linkage instead of sulfonylpropanamido
2-[2-(2-Chlorophenoxy)acetylamino]-... Chlorophenoxy acetyl Chlorophenoxy group; acetyl linkage
2-[2-(Phenylsulfanyl)acetamido]-... Phenylsulfanyl acetamido Sulfanyl group instead of sulfonyl

Key Observations :

  • Steric Bulk: The benzylsulfonyl propanamido substituent is bulkier than phenylthioureido or chlorophenoxy groups, which may impact solubility and membrane permeability .
  • Hydrogen Bonding : Thioureido derivatives (e.g., –4) enable additional hydrogen bonding via the thiourea moiety, a feature absent in the sulfonyl-containing target compound .

Comparison with Target Compound :

  • The target compound likely employs a similar acylation strategy using 3-(benzylsulfonyl)propanoyl chloride, akin to fluorobenzoyl derivatives .
  • Purification via ethanol crystallization (common in ) may be applicable, but higher steric bulk could reduce yield compared to simpler analogs.

Pharmacological and Functional Insights

While direct data for the target compound are lacking, insights can be extrapolated from analogs:

Antiviral Activity:
  • Cycloheptathiophene derivatives (e.g., Compound 20) target influenza polymerase assembly . The benzylsulfonyl group’s electron-withdrawing nature may enhance binding affinity to viral targets.
Antifungal/Antibacterial Activity:
  • Thioureido-thiophenes exhibit notable antifungal activity via interactions with fungal enzymes . The target compound’s sulfonyl group may offer a distinct mechanism, possibly through sulfonamide-like inhibition.
Anticonvulsant Potential:
  • Schiff base derivatives (e.g., –9) show promise in anticonvulsant models . The carboxamide group in the target compound may similarly modulate neuronal ion channels.

ADME Properties

Predicted ADME properties for analogs (Table 3, ) suggest:

  • Metabolic Stability : Sulfonyl groups are often resistant to oxidative metabolism, which could enhance the target compound’s half-life relative to thioureido derivatives .

Biological Activity

The compound 2-(3-(benzylsulfonyl)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is an emerging candidate in medicinal chemistry, particularly noted for its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanism of action, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclopentathiophene core, which is known for its diverse biological activities. The structural formula can be represented as follows:

C17H20N2O3S\text{C}_{17}\text{H}_{20}\text{N}_2\text{O}_3\text{S}

Anticancer Activity

Research has indicated that compounds with similar structures to the cyclopentathiophene scaffold exhibit significant anticancer properties. For instance, studies involving related thiophene derivatives have demonstrated potent antiproliferative activity against various cancer cell lines.

  • Cell Line Studies :
    • Compounds similar to the target compound have shown submicromolar GI50 values in A549 (non-small cell lung cancer) cells, indicating strong growth inhibition.
    • In vitro studies revealed that these compounds could induce cell cycle arrest and apoptosis through mechanisms involving tubulin polymerization inhibition.
CompoundCell LineGI50 (μM)Mechanism of Action
Compound 17A5490.69Tubulin polymerization inhibition
Compound 17OVACAR-42.01Apoptosis induction
Compound 17CAKI-10.69Cell cycle arrest

The proposed mechanism of action for the compound includes:

  • Inhibition of Tubulin Polymerization : Similar compounds have been shown to disrupt microtubule formation, leading to cell cycle arrest in the G2/M phase.
  • Induction of Apoptosis : Activation of caspases (3, 8, and 9) has been observed in treated cells, indicating a pathway towards programmed cell death.

Study on Cyclohepta[b]thiophenes

A study published in PMC highlighted the anticancer potential of cyclohepta[b]thiophenes, with findings that support the efficacy of structurally related compounds:

"Compound 17 demonstrated both potent and broad-spectrum anticancer activity with submicromolar GI50 values" .

Comparative Analysis

Research comparing various thiophene derivatives has consistently shown that modifications to the thiophene core can enhance biological activity. The following table summarizes findings from several studies:

Study ReferenceCompound StudiedActivity TypeObserved Effect
Cyclohepta[b]thiophene derivativesAntiproliferativeGI50 < 1 μM in multiple cancer lines
Benzothiazine derivativesAntibacterialSignificant activity against Bacillus subtilis

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